Morphothion

Description

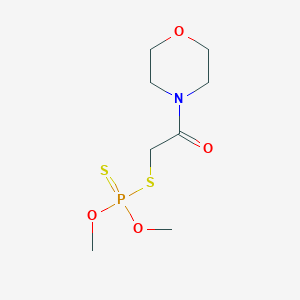

Structure

3D Structure

Properties

IUPAC Name |

2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16NO4PS2/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTHGWXIWFHGPLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=S)(OC)SCC(=O)N1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9042172 | |

| Record name | Morphothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144-41-2 | |

| Record name | Morphothion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morphothion [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morphothion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9042172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Morphothion | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.117 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORPHOTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7V9MBL2263 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Morphothion chemical structure and properties

An In-Depth Technical Guide to Morphothion: Chemical Structure, Properties, and Analysis

Abstract

This compound, an organophosphate insecticide and acaricide, has been utilized in agriculture for the control of a variety of pests. As a member of the cholinesterase inhibitor class, its mechanism of action involves the disruption of the nervous system in target organisms. This guide provides a comprehensive technical overview of this compound, designed for researchers, toxicologists, and drug development professionals. It delves into its chemical structure, physicochemical properties, mechanism of action, toxicological profile, and analytical methodologies for its detection and quantification.

Chemical Identity and Physicochemical Properties

This compound is chemically designated as O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate. Its identity is established by a unique Chemical Abstracts Service (CAS) Registry Number, 144-41-2.

Chemical Structure

The molecular structure of this compound is central to its biological activity. It features a phosphorodithioate core, which is characteristic of many organophosphate pesticides.

Caption: Mechanism of acetylcholinesterase (AChE) inhibition by this compound.

Toxicology and Mammalian Metabolism

The toxicity of this compound is primarily attributed to its anticholinesterase activity. The acute toxicity is typically measured by the LD50 (the dose required to kill 50% of a test population).

-

Acute Toxicity: For rats, the oral LD50 of this compound is reported to be in the range of 150-200 mg/kg. The dermal LD50 in rats is approximately 1250 mg/kg.

-

Metabolism: In mammals, this compound is metabolized through several pathways. The primary route is oxidative desulfuration to the active oxon analog, as mentioned previously. Other metabolic routes include the hydrolysis of the P-S-C linkage, leading to the formation of dimethyl phosphorodithioic acid and other water-soluble metabolites that are subsequently excreted.

Analytical Methodologies

The detection and quantification of this compound residues in environmental and biological samples are critical for regulatory monitoring and toxicological studies. Gas chromatography (GC) is a commonly employed technique.

Sample Preparation and Extraction

A robust sample preparation protocol is essential to isolate this compound from the sample matrix and minimize interference.

Protocol: Solid-Phase Extraction (SPE) for Water Samples

-

Conditioning: A C18 SPE cartridge is conditioned by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Loading: A 500 mL water sample, adjusted to a neutral pH, is passed through the conditioned cartridge at a flow rate of 5-10 mL/min. This compound is retained on the solid phase.

-

Washing: The cartridge is washed with 5 mL of deionized water to remove polar impurities.

-

Elution: this compound is eluted from the cartridge using 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Concentration: The eluate is concentrated under a gentle stream of nitrogen to a final volume of 1 mL, ready for chromatographic analysis.

Chromatographic Analysis

Gas chromatography coupled with a selective detector is the method of choice for the analysis of this compound.

-

Gas Chromatography (GC): A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms) is used for separation.

-

Detectors:

-

Flame Photometric Detector (FPD): Highly selective for sulfur- and phosphorus-containing compounds, making it ideal for analyzing phosphorodithioates like this compound.

-

Mass Spectrometry (MS): Provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragments, offering the highest level of confidence.

-

Caption: General workflow for the analytical determination of this compound residues.

Environmental Fate

The persistence and mobility of this compound in the environment are influenced by its physicochemical properties. While it exhibits some solubility in water, it is also susceptible to degradation processes.

-

Hydrolysis: this compound can be hydrolyzed, particularly under alkaline conditions, breaking the P-S-C bond.

-

Biodegradation: Soil microorganisms can contribute to the degradation of this compound, utilizing it as a source of carbon and phosphorus.

-

Photolysis: Sunlight can also play a role in the breakdown of this compound on plant surfaces and in the atmosphere.

Due to these degradation pathways, this compound is generally considered to have low to moderate persistence in the environment.

References

-

Title: Organophosphate toxicity Source: StatPearls URL: [Link]

-

Title: this compound Source: PubChem URL: [Link]

-

Title: Metabolism of this compound and the toxicological importance of the metabolites Source: National Library of Medicine URL: [Link]

-

Title: this compound Source: U.S. National Library of Medicine URL: [Link]

Synthesis of O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate

An In-depth Technical Guide to the

Authored by: Gemini, Senior Application Scientist

Introduction and Significance

O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate is an organophosphate compound featuring a core phosphorodithioate structure linked to a morpholine moiety via an N-acetyl group. This molecular architecture is of significant interest to researchers in agrochemistry and medicinal chemistry. The phosphorodithioate functional group is a well-established pharmacophore in a variety of insecticides, such as Malathion and Dimethoate, acting primarily through the inhibition of acetylcholinesterase.[1][2] Concurrently, the morpholine ring is a privileged heterocyclic scaffold in drug discovery, known for improving the pharmacokinetic properties and biological activity of molecules.[3][4] The presence of morpholine can enhance solubility, metabolic stability, and target binding.[3]

The synthesis of this specific compound serves as an exemplary case study in the strategic combination of these two important chemical motifs. This guide provides a comprehensive, mechanistically-grounded protocol for the synthesis of O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate. It is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles that ensure a robust and reproducible synthesis.

Overall Synthetic Strategy

The synthesis is designed as a convergent two-component coupling. The core principle involves a classic nucleophilic substitution reaction (Sₙ2) between a dithiophosphate nucleophile and an α-halo amide electrophile. This strategy is efficient and modular, allowing for potential variations in both the phosphorodithioate and the amide components.

The two key precursors for this synthesis are:

-

The Nucleophile: The ammonium salt of O,O-dimethyl phosphorodithioic acid. The acid itself is readily prepared from phosphorus pentasulfide and methanol.[5] Converting it to its ammonium salt enhances its stability and nucleophilicity for the subsequent step.

-

The Electrophile: 2-Chloro-1-(morpholin-4-yl)ethan-1-one. This α-chloro amide is synthesized via a standard acylation of morpholine with chloroacetyl chloride.

The final step involves the reaction of these two precursors, wherein the sulfur atom of the phosphorodithioate displaces the chloride from the α-chloro amide, forming the target C-S bond and yielding the final product.

Logical Workflow of the Synthesis

The following diagram illustrates the convergent synthetic pathway.

Caption: Convergent synthesis workflow for the target compound.

Detailed Experimental Protocols

Disclaimer: This protocol involves hazardous materials. All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Part A: Synthesis of the Nucleophile (Ammonium O,O-dimethyl phosphorodithioate)

Rationale: This two-step process first creates the free phosphorodithioic acid. The reaction of phosphorus pentasulfide with methanol is highly exothermic and produces toxic hydrogen sulfide (H₂S) gas, necessitating careful temperature control and proper ventilation.[5] The subsequent conversion to the ammonium salt provides a stable, solid nucleophile that is easier to handle than the corrosive free acid.

Step A1: Preparation of O,O-dimethyl phosphorodithioic acid

-

Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a gas outlet connected to a bleach scrubber to neutralize H₂S.

-

Charge the flask with phosphorus pentasulfide (P₂S₅).

-

Cool the flask in an ice/water bath.

-

Slowly add methanol (CH₃OH) dropwise from the dropping funnel, ensuring the internal temperature does not exceed 20°C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours until the evolution of H₂S gas ceases.

Step A2: Formation of the Ammonium Salt

-

Cool the crude O,O-dimethyl phosphorodithioic acid from Step A1 in an ice bath.

-

Slowly bubble anhydrous ammonia (NH₃) gas through the solution with vigorous stirring. Alternatively, add a concentrated aqueous solution of ammonium hydroxide (NH₄OH) dropwise.

-

A white precipitate of ammonium O,O-dimethyl phosphorodithioate will form.

-

Continue the addition until the solution is basic (test with pH paper).

-

Collect the solid product by vacuum filtration, wash with cold diethyl ether or hexane to remove any unreacted starting material, and dry under vacuum.

Part B: Synthesis of the Electrophile (2-Chloro-1-(morpholin-4-yl)ethan-1-one)

Rationale: This is a standard Schotten-Baumann reaction for amide synthesis. Morpholine acts as a nucleophile, attacking the highly reactive acyl chloride. A base (in this case, an excess of morpholine or an alternative like triethylamine) is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting morpholine, rendering it non-nucleophilic.

-

In a round-bottom flask, dissolve morpholine in an inert solvent such as dichloromethane (DCM) or diethyl ether.

-

Cool the solution to 0°C in an ice bath.

-

Add chloroacetyl chloride dropwise to the cooled solution with vigorous stirring. Maintain the temperature at 0-5°C during the addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, a dilute HCl solution (to remove excess morpholine), and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude α-chloro amide, which can often be used in the next step without further purification.

Part C: Final Sₙ2 Coupling Reaction

Rationale: This is the key bond-forming step. The sulfur atom of the ammonium phosphorodithioate salt, a potent nucleophile, attacks the electron-deficient carbon atom bearing the chlorine in the α-chloro amide. This Sₙ2 reaction displaces the chloride ion, forming the desired product and ammonium chloride as a benign, easily removable byproduct. Acetone is a common solvent for this type of reaction as it readily dissolves the organic reactants while allowing the inorganic salt byproduct to precipitate.

-

Dissolve the ammonium O,O-dimethyl phosphorodithioate (from Part A) in a suitable polar aprotic solvent, such as acetone or acetonitrile.

-

To this solution, add the 2-chloro-1-(morpholin-4-yl)ethan-1-one (from Part B).

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting materials. The reaction is typically complete within 4-12 hours.

-

Upon completion, a white precipitate of ammonium chloride (NH₄Cl) will have formed. Remove this byproduct by vacuum filtration.

-

Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

-

For purification, dissolve the crude oil in a solvent like ethyl acetate or DCM and wash with water to remove any remaining water-soluble impurities.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the purified product, typically as a pale yellow oil. If necessary, further purification can be achieved via column chromatography on silica gel.

Quantitative Data and Yield

The following table provides an example of reactant stoichiometry for this synthesis. Actual yields may vary based on experimental conditions and purification efficiency.

| Compound | Molecular Wt. ( g/mol ) | Moles (mol) | Mass / Volume | Role |

| Part A | ||||

| P₂S₅ | 222.27 | 0.10 | 22.2 g | Starting Material |

| CH₃OH | 32.04 | 0.44 | 14.1 g (17.8 mL) | Reagent |

| Part B | ||||

| Morpholine | 87.12 | 0.22 | 19.2 g (19.2 mL) | Starting Material |

| Chloroacetyl Chloride | 112.94 | 0.10 | 11.3 g (7.9 mL) | Reagent |

| Part C | ||||

| Ammonium O,O-dimethyl phosphorodithioate | 175.22 | ~0.10 | Product of Part A | Nucleophile |

| 2-Chloro-1-(morpholin-4-yl)ethan-1-one | 163.61 | ~0.10 | Product of Part B | Electrophile |

| Product | ||||

| O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate | 303.34 | 0.10 (Theoretical) | 30.3 g | Final Product |

Characterization and Validation

To ensure the scientific integrity of the synthesis, the identity and purity of the final product must be confirmed through spectroscopic analysis.

-

³¹P NMR: A single peak is expected in the phosphorodithioate region, typically between δ 85-105 ppm.

-

¹H NMR: Expect characteristic signals for the morpholine ring protons (triplets around δ 3.6-3.8 ppm), the S-CH₂-C=O methylene protons (a doublet due to coupling with phosphorus, ~δ 3.9-4.2 ppm, J(P-H) ≈ 15-20 Hz), and the two P-O-CH₃ methoxy groups (a doublet due to coupling with phosphorus, ~δ 3.7-3.9 ppm, J(P-H) ≈ 14-18 Hz).

-

¹³C NMR: Signals corresponding to the morpholine carbons, the amide carbonyl carbon (~165-170 ppm), the S-CH₂ carbon, and the methoxy carbons will be present.

-

Mass Spectrometry (MS-ESI): The molecular ion peak [M+H]⁺ should be observed at m/z 304.34, confirming the molecular weight.

-

Infrared (IR) Spectroscopy: Key absorption bands will confirm functional groups: a strong C=O stretch for the amide (~1650 cm⁻¹), P=S stretch (~650-700 cm⁻¹), and P-O-C stretches (~1000-1050 cm⁻¹).

References

-

ResearchGate. (2025). Morpholino-based phosphorothioate analogs via oxathiaphospholane chemistry: synthesis, structural insights and stability. Organic & Biomolecular Chemistry 23(38). Available at: [Link]

-

ETH Zurich, et al. (2020). Synthesis of Morpholine-Based Analogs of (-)-Zampanolide and Their Biological Activity. Chemistry. Available at: [Link]

-

EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

-

ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Available at: [Link]

-

Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND BIOLOGICAL ACTIVITY OF NEW MORPHOLIN-CONTAINING THIOANHYDRIDES. Available at: [Link]

-

PubChem. (n.d.). O,O-dimethyl phosphorodithioate. Available at: [Link]

- Google Patents. (1962). Process for producing dialkyl (carbamoylmethyl) phosphonates.

-

PubMed. (1965). [Synthesis of 3H or 32P Labeled O,O-dimethyl S-(methylcarbamoylmethyl) Phosphorodithioate and the Chromatography of Its Related Compounds]. Yakugaku Zasshi. Available at: [Link]

- Google Patents. (n.d.). Pesticidal O,S-dialkyl S-phenylthioalkyl dithiophosphates and preparation thereof.

- Google Patents. (1968). Method for the preparation of o, o-dimethyl-s-(1, 2-dicarbethoxyethyl)dithiophosphate.

- Google Patents. (2006). Method for preparing O,O-dialkyl S-[2-(alkylthio)alkyl] phosphorodithioates.

-

Wikipedia. (n.d.). Dimethyl dithiophosphoric acid. Available at: [Link]

-

PubChem. (n.d.). Dimethoate. Available at: [Link]

Sources

- 1. O,O-dimethyl phosphorodithioate | C2H7O2PS2 | CID 12959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dimethoate | C5H12NO3PS2 | CID 3082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. researchgate.net [researchgate.net]

- 5. Dimethyl dithiophosphoric acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Mechanism of Action of Morphothion as an Acetylcholinesterase Inhibitor

Abstract

This technical guide provides a comprehensive examination of the molecular mechanism by which Morphothion, an organothiophosphate insecticide, exerts its biological activity through the inhibition of acetylcholinesterase (AChE). Designed for researchers, toxicologists, and drug development professionals, this document delineates the key biochemical interactions, kinetic parameters, and subsequent physiological ramifications of AChE inhibition. We will explore the covalent modification of the enzyme's active site, the critical process of 'aging' that leads to irreversible inhibition, and the principles of therapeutic intervention. Furthermore, this guide furnishes detailed experimental protocols for the characterization of AChE inhibitors, offering a robust framework for both fundamental research and advanced screening applications.

Introduction: this compound and the Cholinergic Synapse

This compound, chemically known as 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone, is a member of the organophosphate (OP) class of compounds.[1][2][3] These agents are primarily utilized for their potent insecticidal properties, which stem from their ability to disrupt nerve signal transmission. The primary molecular target for this compound and other OPs is acetylcholinesterase (AChE), a critical enzyme within the cholinergic synapses of both insects and mammals.[4][5]

AChE plays an essential role in neurotransmission by catalyzing the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid.[6] This rapid degradation terminates the nerve signal, allowing the neuron to return to its resting state.[7] By inhibiting AChE, this compound causes an accumulation of ACh in the synaptic cleft, leading to hyperstimulation of muscarinic and nicotinic receptors. This uncontrolled nerve firing results in a state known as a "cholinergic crisis," manifesting in a cascade of toxic effects that can lead to paralysis and, ultimately, death from respiratory failure.[5][8][9]

This compound Chemical Profile

| Property | Value | Source |

| IUPAC Name | 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | [2] |

| Molecular Formula | C₈H₁₆NO₄PS₂ | [1][2] |

| Molecular Weight | 285.3 g/mol | [2] |

| CAS Number | 144-41-2 | [2][10] |

| Class | Organothiophosphate Insecticide | [3] |

The Core Mechanism: Irreversible Inhibition via Phosphorylation

The inhibitory action of organophosphates is a multi-step process involving the covalent modification of the AChE active site.[5] As an organothiophosphate (containing a P=S bond), this compound itself is a relatively weak inhibitor. It first requires metabolic activation, typically via cytochrome P450-mediated oxidative desulfuration in the liver, which converts the thiophosphoryl group (P=S) to a phosphoryl group (P=O).[4] This activated metabolite, the "oxon" analogue of this compound, is a much more potent electrophile and the primary agent of AChE inhibition.

The active site of AChE contains a catalytic triad of amino acids: Serine-203, Histidine-447, and Glutamate-334. The key event in inhibition is the nucleophilic attack by the hydroxyl group of Serine-203 on the phosphorus atom of the this compound-oxon.[5][11] This reaction displaces the morpholine-containing leaving group and results in the formation of a stable, covalently bound dimethylphosphoryl-enzyme conjugate.[1][4][12] This phosphorylation effectively blocks the active site, preventing acetylcholine from binding and being hydrolyzed.[13]

Unlike the transient acetylation of serine that occurs during normal acetylcholine hydrolysis, the phosphoryl-enzyme bond is extremely stable, with a very slow rate of spontaneous hydrolysis.[14] This renders the enzyme non-functional, leading to what is classified as irreversible inhibition.

Fig. 1: Metabolic activation and subsequent phosphorylation of AChE.

The "Aging" Process: Solidifying Irreversibility

Following the initial phosphorylation, the organophosphate-AChE conjugate can undergo a secondary reaction known as "aging".[3][15] This process involves the cleavage of one of the alkyl (in this case, methyl) groups from the phosphorus atom.[16][17] The loss of the methyl group leaves a negatively charged oxygen atom on the phosphoryl adduct.

This resulting anionic phosphonyl-enzyme complex is exceptionally stable due to electrostatic repulsion and steric hindrance, which prevents nucleophilic attack.[15][18] Critically, the aged enzyme is completely resistant to reactivation by standard antidotes like oximes.[16][18] The rate of aging is highly dependent on the specific chemical structure of the organophosphate. For dimethoxy compounds like this compound, aging is typically faster than for diethoxy compounds.[17] The half-life of aging can range from minutes to hours, representing a critical therapeutic window for intervention.[17]

Reactivation of Inhibited AChE: A Race Against Aging

Treatment for organophosphate poisoning relies on a dual approach: managing the symptoms of cholinergic crisis with an anticholinergic agent like atropine and attempting to restore AChE function with a reactivator.[9] The primary class of reactivators are pyridinium oximes, such as Pralidoxime (2-PAM).[19][20]

These compounds act as strong nucleophiles. The oxime group (-NOH) attacks the phosphorus atom of the un-aged phosphoryl-enzyme conjugate, displacing it from the serine residue and restoring the enzyme's catalytic activity.[21] However, the efficacy of oximes is entirely dependent on administering them before the aging process is complete.[12] Once the negative charge is formed on the aged adduct, the positively charged oxime is electrostatically repelled and cannot access the phosphorus atom.[15]

Fig. 2: Competing pathways of reactivation and aging for inhibited AChE.

Experimental Workflow: In Vitro Characterization of AChE Inhibition

To quantify the inhibitory potency of a compound like this compound, a standardized in vitro assay is essential. The most common method is the colorimetric assay developed by Ellman.[22] This protocol allows for the determination of the half-maximal inhibitory concentration (IC₅₀), a key measure of an inhibitor's efficacy. The IC₅₀ is the concentration of an inhibitor required to reduce enzyme activity by 50%.[21][22]

Principle of the Ellman Assay

The assay measures the activity of AChE indirectly. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring its absorbance at 412 nm.[22] The rate of color change is directly proportional to AChE activity.

Detailed Step-by-Step Protocol for IC₅₀ Determination

This protocol is designed for a 96-well microplate format.

Materials and Reagents:

-

Purified Acetylcholinesterase (AChE) from a source such as electric eel or human recombinant.

-

This compound (or its activated oxon form for direct inhibition studies).

-

Phosphate Buffer (0.1 M, pH 8.0).

-

Acetylthiocholine Iodide (ATCI) solution.

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Dimethyl sulfoxide (DMSO) for dissolving the test compound.

-

96-well clear, flat-bottom microplates.

-

Microplate reader capable of kinetic measurements at 412 nm.

Procedure:

-

Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform a serial dilution in Phosphate Buffer to create a range of 6-8 test concentrations. Ensure the final DMSO concentration in the assay wells remains below 1% to prevent solvent interference.

-

Plate Setup:

-

Blank Wells: Add 190 µL of Phosphate Buffer and 10 µL of the appropriate DMSO/buffer vehicle.

-

Control Wells (100% Activity): Add 140 µL of Phosphate Buffer, 10 µL of DMSO/buffer vehicle, and 20 µL of DTNB solution.

-

Test Wells: Add 140 µL of Phosphate Buffer, 10 µL of the respective this compound dilution, and 20 µL of DTNB solution.

-

-

Enzyme Addition: Add 20 µL of the AChE enzyme solution to all control and test wells. Do not add enzyme to the blank wells.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of the ATCI substrate solution to all wells to initiate the enzymatic reaction. The total volume in each well should be 200 µL.

-

Kinetic Measurement: Immediately place the microplate into the reader and begin measuring the absorbance at 412 nm every 60 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well by determining the slope (ΔAbsorbance/minute) of the linear portion of the absorbance vs. time curve.

-

Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [ (V_control - V_test) / V_control ] x 100

-

Plot the % Inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[22]

-

Fig. 3: Experimental workflow for determining the IC50 of an AChE inhibitor.

Kinetic Analysis

For a more profound understanding beyond the IC₅₀, kinetic studies can elucidate the type of inhibition and determine the inhibitor dissociation constant (Kᵢ). By measuring reaction rates at various substrate and inhibitor concentrations, a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]) can be generated.[23][24] The pattern of line intersections on this plot helps to distinguish between competitive, non-competitive, and mixed-type inhibition.[23]

Conclusion

The mechanism of action of this compound as an acetylcholinesterase inhibitor is a classic example of organophosphate toxicology. It involves a sequence of metabolic activation to a potent oxon, followed by the irreversible phosphorylation of the active site serine of AChE. The subsequent, time-dependent aging of the enzyme-inhibitor complex solidifies this inhibition, presenting a significant challenge for therapeutic intervention. Understanding these intricate molecular events is paramount for the development of more effective reactivators and for accurately assessing the toxicological risk posed by this compound and related compounds. The experimental protocols outlined herein provide a validated framework for the precise characterization of these interactions, empowering researchers to further investigate this important class of enzyme inhibitors.

References

- FAO/WHO. (1970). 1969 Evaluations of Some Pesticide Residues in Food- Formothion.

- PubChemLite. This compound (C8H16NO4PS2).

- National Center for Biotechnology Information. This compound. PubChem Compound Database.

- AERU, University of Hertfordshire. This compound. Pesticide Properties DataBase.

- ChemNet. 144-41-2 this compound. CAS Database.

- Worek, F., et al. (2004). Reactivation and Aging Kinetics of Human Acetylcholinesterase Inhibited by Organophosphonylcholines. Toxicology, 195(2-3), 181-189.

- eGyanKosh. Metabolism of Pesticides.

- Zhuang, X., et al. (2016). Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase. Annals of the New York Academy of Sciences, 1374(1), 123-133.

- Zhuang, X., et al. (2016). Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase. PMC, 4940266.

- Masson, P. (2019).

- Falé, P. L., et al. (2013). IC50 values for acetylcholinesterase (AChE) inhibition and DPPH scavenging activity of the infusions.

- Li, H., et al. (2007). Aging Pathways for Organophosphate-Inhibited Human Butyrylcholinesterase, Including Novel Pathways for Isomalathion, Resolved by Mass Spectrometry. Toxicological Sciences, 97(2), 347-356.

- Kale, R. (2022). Metabolism of insecticides final. Slideshare.

- Krátký, M., et al. (2012). IC50 values for acetylcholinesterase and butyrylcholinesterase.

- Perovic, S., & Nenov, A. (1996). Effect of acetylcholinesterase inhibition on behavior is age-dependent in freely moving Aplysia. Behavioural Brain Research, 78(1), 35-44.

- Karmaus, A. L., et al. (2022). Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models. International Journal of Molecular Sciences, 23(23), 15286.

- Kuca, K., et al. (2004). Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes. Neurotoxicity Research, 6(7-8), 565-570.

- De Jong, L. P., & Wolring, G. Z. (1984). Reactivation of acetylcholinesterase inhibited by methamidophos and analogous (di)methylphosphoramidates. Biochemical Pharmacology, 33(7), 1119-1125.

- Taylor, P., & Radic, Z. (1994). The cholinesterases: from genes to proteins. Annual Review of Pharmacology and Toxicology, 34, 281-320.

- Liu, W., et al. (2023). Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species. Toxics, 11(9), 795.

- Sultatos, L. G. (2006). Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. Journal of Biochemical and Molecular Toxicology, 20(6), 303-310.

- Cloyd, R. (2011). Pesticide Metabolites. KSRE Bookstore.

- Silva, V., et al. (2022). Occurrence of Pharmaceutical and Pesticide Transformation Products in Freshwater: Update on Environmental Levels, Toxicological Information and Future Challenges. Environmental Toxicology and Chemistry, 41(1), 7-23.

- BenchChem. (2025). Comparative Analysis of Acetylcholinesterase Inhibitors: A Focus on IC50 Values.

- Kamal, M. A., et al. (2003). Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine. Neuroscience Letters, 349(3), 200-204.

- Wikipedia. Total synthesis of morphine.

- Yanuar, H. (2003). KINETICS OF THE ACETYLCHOLINESTERASE (AchE) INHIBITION. Indonesian Journal of Chemistry, 3(3), 131-135.

- ATSDR. Toxicological Profile for Methyl Parathion.

- Florida Department of Agriculture and Consumer Services. (2004).

- BenchChem. (2025). Determining the IC50 Value of Acetylcholinesterase Inhibitor AChE-IN-64: A Technical Guide.

- U.S. Environmental Protection Agency. (2011).

- Keglevich, G., et al. (2021).

- ATSDR. (2022). Toxicological Profile for Malathion.

- Nochi, S., et al. (1995). Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020). Biological & Pharmaceutical Bulletin, 18(8), 1145-1147.

- Al-Ghorbani, M., et al. (2024). Identification of Potent Acetylcholinesterase Inhibitors as New Candidates for Alzheimer Disease. PMC, 10959066.

- Okello, E. J., et al. (2017).

- Trost, B. M., & Tang, W. (2003). Synthesis of (−)-Morphine. Organic Letters, 5(5), 625-628.

- Novak, B. H., et al. (2000). Morphine Synthesis and Biosynthesis-An Update. Current Organic Chemistry, 4(3), 343-362.

- ATSDR. Malathion Medical Management Guidelines.

- Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335.

- MedLink Neurology. Mechanism of action of acetylcholinesterase inhibitors.

- Wikipedia. Organophosphate.

- Wikipedia. Acetylcholinesterase inhibitor.

- Wikipedia. Malathion.

- Main, A. R. (1964).

Sources

- 1. PubChemLite - this compound (C8H16NO4PS2) [pubchemlite.lcsb.uni.lu]

- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [sitem.herts.ac.uk]

- 4. Metabolism of insecticides final by rushikesh kale | PPTX [slideshare.net]

- 5. Effect of acetylcholinesterase inhibition on behavior is age-dependent in freely moving Aplysia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. Evaluation of Metabolism of a Defined Pesticide Mixture through Multiple In Vitro Liver Models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. littlefireants.com [littlefireants.com]

- 10. This compound | 144-41-2 [chemnet.com]

- 11. bookstore.ksre.ksu.edu [bookstore.ksre.ksu.edu]

- 12. Reactivation and aging kinetics of human acetylcholinesterase inhibited by organophosphonylcholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Study on Spontaneous Reactivation and Aging of Acetylcholinesterase Inhibited by Paraoxon and Malaoxon in Ten Species [mdpi.com]

- 14. Metabolism of metofluthrin in rats: I. Identification of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Efforts toward treatments against aging of organophosphorus-inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Kinetic study on the inhibition of acetylcholinesterase by 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine hydrochloride (E2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Kinetics of human acetylcholinesterase inhibition by the novel experimental Alzheimer therapeutic agent, tolserine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Morphothion: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the organophosphate insecticide Morphothion. It delves into the historical context of its discovery by Sandoz AG in the 1960s, its chemical properties, and a detailed examination of its synthesis. The guide further explores its mechanism of action as a potent acetylcholinesterase inhibitor, its toxicological profile in mammals and other species, and its environmental fate. This document is intended for researchers, scientists, and professionals in drug development and agrochemical research, offering a detailed and authoritative resource on this significant, albeit now largely obsolete, insecticide.

Introduction: The Rise of Organophosphates and the Genesis of this compound

The mid-20th century marked a pivotal era in the development of synthetic pesticides, driven by the need for increased agricultural productivity. Following the discovery of the insecticidal properties of organophosphorus compounds in the 1930s and their subsequent development during and after World War II, a new generation of chemical pest control agents emerged.[1][2] These compounds, known as organophosphates, offered high efficacy against a broad spectrum of insect pests. It was within this scientific and industrial landscape that Sandoz AG, a Swiss chemical and pharmaceutical company, embarked on its own agrochemical research, leading to the development of several new insecticides.[3][4]

This compound, an organothiophosphate insecticide, was one such product of this era, discovered in the 1960s.[5] It was developed as a contact and stomach poison with systemic properties, effective against a range of sucking and biting insects in various crops. Though now considered largely obsolete in many parts of the world, a technical examination of this compound provides valuable insights into the structure-activity relationships, toxicological properties, and environmental behavior of this class of insecticides.

Historical Development at Sandoz AG

While the precise timeline and individual researchers behind the discovery of this compound at Sandoz are not extensively documented in readily available literature, the company's foray into agrochemicals began in the 1940s.[3] The first pesticide developed by Sandoz was Copper Sandoz, introduced in 1943.[3] This initial step into the agrochemical field laid the groundwork for further research and development in the subsequent decades. The 1960s were a period of significant expansion for Sandoz, including the acquisition of Biochemie GmbH in 1963, which bolstered its production capabilities.[3] It was during this period of growth and diversification that Sandoz's research and development efforts in insecticides intensified, leading to the synthesis and characterization of this compound.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to comprehending its biological activity and environmental distribution.

| Property | Value | Source |

| IUPAC Name | O,O-dimethyl S-morpholinocarbonylmethyl phosphorodithioate | [5] |

| CAS Number | 144-41-2 | [1] |

| Molecular Formula | C8H16NO4PS2 | [1] |

| Molecular Weight | 285.33 g/mol | [5] |

| Physical State | White crystalline solid | [5] |

| Boiling Point | 401.1°C at 760 mmHg | [2] |

| Flash Point | 196.4°C | [2] |

| Vapor Pressure | 1.21E-06 mmHg at 25°C | [2] |

| Density | 1.348 g/cm³ | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the formation of the active phosphorodithioate ester. While a specific, detailed industrial synthesis protocol is proprietary, a plausible and commonly employed synthetic route for S-substituted O,O-dimethyl phosphorodithioates can be outlined.

Proposed Synthesis Pathway

The commercial production of this compound is achieved through the esterification of dimethyl phosphorodithioic acid with a morpholinocarbonylmethyl thiol intermediate.[5] The synthesis commences with the preparation of 2-(morpholin-4-yl)acetyl chloride. This intermediate is then reacted with dimethyl phosphorodithioate in a controlled environment, typically using an organic solvent such as toluene or dichloromethane.[5] A base, commonly triethylamine, is utilized to neutralize the byproducts of the reaction and drive the process to completion.[5]

Diagram: Proposed Synthesis of this compound

Caption: A simplified workflow for the proposed synthesis of this compound.

Experimental Protocol: General Synthesis of S-substituted O,O-dimethyl phosphorodithioates

This protocol provides a general methodology for the synthesis of S-substituted O,O-dimethyl phosphorodithioates, which is analogous to the synthesis of this compound.

-

Preparation of O,O-Dimethyl phosphorodithioic acid: Phosphorus pentasulfide is reacted with methanol in an inert solvent (e.g., toluene) under controlled temperature conditions. The reaction is typically exothermic and requires careful addition of methanol.

-

Formation of the Chloroacetamide Intermediate: Morpholine is reacted with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to form N-(2-chloroacetyl)morpholine.

-

Coupling Reaction: The O,O-Dimethyl phosphorodithioic acid is then reacted with N-(2-chloroacetyl)morpholine in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). The reaction mixture is typically stirred at room temperature or with gentle heating to drive the reaction to completion.

-

Workup and Purification: The reaction mixture is filtered to remove inorganic salts. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization or column chromatography to yield pure this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[5] AChE is a critical enzyme in the nervous system of both insects and mammals, responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve impulse at cholinergic synapses.

Diagram: Mechanism of Acetylcholinesterase Inhibition by this compound

Caption: The inhibitory effect of this compound on normal synaptic function.

The inhibition of AChE by this compound is an irreversible phosphorylation of the serine hydroxyl group at the active site of the enzyme. This results in the accumulation of acetylcholine in the synaptic cleft, leading to continuous stimulation of cholinergic receptors. The overstimulation of these receptors in the central and peripheral nervous systems causes a cascade of toxic effects, including tremors, convulsions, paralysis, and ultimately, death in insects.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The Ellman assay is a widely used method for determining AChE activity and can be adapted to assess the inhibitory potential of compounds like this compound.

-

Reagent Preparation:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

AChE enzyme solution (from a commercial source or tissue homogenate)

-

This compound solutions of varying concentrations.

-

-

Assay Procedure (96-well plate format):

-

Add phosphate buffer to each well.

-

Add the this compound solution (or solvent control) to the respective wells.

-

Add the AChE enzyme solution to all wells except the blank.

-

Incubate for a defined period to allow for inhibitor-enzyme interaction.

-

Add the DTNB solution.

-

Initiate the reaction by adding the ATCI substrate.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of change in absorbance is proportional to the AChE activity.

-

Calculate the percentage of inhibition for each this compound concentration compared to the control.

-

Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Toxicology

The toxicity of this compound, like other organophosphates, is primarily due to its inhibition of acetylcholinesterase. It is classified as a toxic substance if swallowed, in contact with skin, or if inhaled.[6]

Acute Toxicity

| Species | Route of Exposure | LD50 Value | Source |

| Rat | Oral | 190 mg/kg | [6] |

| Rat | Dermal | 283 mg/kg | [6] |

Chronic Toxicity

Long-term exposure to organophosphates can lead to a condition known as organophosphate-induced delayed polyneuropathy (OPIDP), which is characterized by damage to peripheral nerves. However, specific data on the chronic toxicity of this compound is limited.

Ecotoxicity

This compound is classified as very toxic to aquatic life with long-lasting effects.[6] This high toxicity to non-target aquatic organisms is a significant environmental concern. Specific ecotoxicity data for various species are crucial for a comprehensive risk assessment, though detailed published values for this compound are scarce.

Environmental Fate

The persistence and degradation of this compound in the environment are key factors in determining its overall environmental impact. Organothiophosphate insecticides are subject to several degradation processes.

Hydrolysis

Hydrolysis is a major pathway for the degradation of organophosphates in the environment, particularly in water and moist soil. The rate of hydrolysis is influenced by pH and temperature. Generally, hydrolysis is more rapid under alkaline conditions.

Biodegradation

Soil microorganisms play a significant role in the degradation of organophosphate insecticides. The rate of biodegradation depends on various factors, including soil type, organic matter content, temperature, and moisture.[7]

Photolysis

Sunlight can also contribute to the degradation of pesticides on plant surfaces and in the upper layers of water bodies. The extent of photolysis depends on the wavelength and intensity of light and the presence of photosensitizing agents.

Metabolism and Biotransformation

The metabolism of this compound in living organisms is a critical determinant of its toxicity and persistence. The biotransformation of organophosphates generally involves two phases of reactions.[8]

Phase I Metabolism

Phase I reactions typically involve oxidation, reduction, or hydrolysis.[8] For organothiophosphates like this compound, a key activation step is oxidative desulfuration, where the P=S bond is converted to a P=O bond by cytochrome P450 enzymes. This creates the "oxon" analogue, which is a much more potent inhibitor of acetylcholinesterase. Hydrolysis of the ester linkages by esterases is a major detoxification pathway.[6]

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glutathione, glucuronic acid, or sulfate.[8] These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body.

Diagram: General Metabolic Pathways of Organothiophosphate Insecticides

Caption: An overview of the primary metabolic transformations of organothiophosphate insecticides.

Analytical Methods for Residue Detection

The detection of this compound residues in environmental and biological samples is essential for monitoring and regulatory purposes. Various analytical techniques can be employed for this purpose.

-

Gas Chromatography (GC): GC coupled with a flame photometric detector (FPD) or a mass spectrometer (MS) is a common method for the analysis of organophosphate pesticide residues.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection can also be used for the separation and quantification of this compound and its metabolites.

Sample preparation typically involves extraction with an organic solvent, followed by a cleanup step to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for sample cleanup and concentration.

Conclusion

This compound represents a significant chapter in the history of organophosphate insecticides. Its development by Sandoz AG in the 1960s was a part of the broader scientific endeavor to enhance agricultural productivity through chemical pest control. While its use has declined due to concerns about its toxicity and environmental impact, the study of this compound continues to provide valuable knowledge for the development of safer and more selective insecticides. This technical guide has provided a detailed overview of its history, chemistry, mechanism of action, toxicology, and environmental fate, serving as a comprehensive resource for the scientific community.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 8952, this compound. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 17345, Formothion. Retrieved from [Link].

-

U.S. Environmental Protection Agency. Residue Analytical Methods. Retrieved from [Link].

-

ResearchGate. Analytical Methods for Pesticide Residues. Retrieved from [Link].

-

University of Hertfordshire. This compound. Agriculture & Environment Research Unit (AERU). Retrieved from [Link].

-

Sandoz. The Sandoz Brand. Retrieved from [Link].

-

Encyclopedia.com. Sandoz Ltd. Retrieved from [Link].

-

U.S. Environmental Protection Agency. Pesticide Fate in the Environment: A Guide for Field Inspectors. Retrieved from [Link].

-

MDPI. Pesticide Degradation: Impacts on Soil Fertility and Nutrient Cycling. Retrieved from [Link].

- Google Patents. Organophosphate pesticides. US4535076A.

-

National Pesticide Information Center. Half-life. Retrieved from [Link].

-

ALS Life Sciences. Analytical methods for Pesticide residue analysis. Retrieved from [Link].

-

PubMed. Synthesis of 3H or 32P Labeled O,O-dimethyl S-(methylcarbamoylmethyl) Phosphorodithioate and the Chromatography of Its Related Compounds. Retrieved from [Link].

-

PubMed. Evaluating the environmental parameters that determine aerobic biodegradation half-lives of pesticides in soil with a multivariable approach. Retrieved from [Link].

-

ScienceDirect. Analytical methods for human biomonitoring of pesticides. A review. Retrieved from [Link].

-

U.S. Environmental Protection Agency. Determination of the Environmental Impact of Several Substitute Chemicals in Agriculturally Affected Wetlands. Retrieved from [Link].

-

Sustainability Directory. How Does the Half-Life of a Pesticide Influence Its Potential for Water Contamination? Retrieved from [Link].

-

MDPI. Hydrolysis and Photolysis Kinetics, and Identification of Degradation Products of a Novel Bactericide of 5-Bromo-2-(4-fluorobenzyl)thio-1,3,4-oxadiazole. Retrieved from [Link].

-

PubMed. Comparative acute and chronic sensitivity of fish and amphibians: a critical review of data. Retrieved from [Link].

-

ResearchGate. Comparative acute and chronic sensitivity of fish and amphibians: A critical review of data. Retrieved from [Link].

-

National Center for Biotechnology Information. New Models to Predict the Acute and Chronic Toxicities of Representative Species of the Main Trophic Levels of Aquatic Environments. Retrieved from [Link].

- Google Patents. Process for making O,S-dimethyl phosphoramidothioate. US5922896A.

-

Chemistry LibreTexts. 12.4: Modifiers of Biotransformation. Retrieved from [Link].

- Google Patents. Cyclosporin C. GB1567202A.

-

YouTube. Biotransformation. Retrieved from [Link].

-

PubMed. Biochemical Studies of Toxic Agents. The Metabolic Formation of 1- And 2-menaphthylmercapturic Acid. Retrieved from [Link].

-

PubMed. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Retrieved from [Link].

-

PubMed. O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice. Retrieved from [Link].

-

National Center for Biotechnology Information. Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels. Retrieved from [Link].

-

WikiLectures. Biotransformation. Retrieved from [Link].

-

PubMed. Metabolism of metofluthrin in rats: I. Identification of metabolites. Retrieved from [Link].

-

PubMed. Use of acute and chronic ecotoxicity data in environmental risk assessment of pharmaceuticals. Retrieved from [Link].

-

National Center for Biotechnology Information. Biochemistry, Biotransformation. Retrieved from [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12959, O,O-dimethyl phosphorodithioate. Retrieved from [Link].

-

Journal of Pharmaceutical Sciences. Biotransformation: The Metabolic Harmony of Converting Compounds for Health. Retrieved from [Link].

-

National Center for Biotechnology Information. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides. Retrieved from [Link].

-

ResearchGate. Hydrolysis and photolysis of flumioxazin in aqueous buffer solutions. Retrieved from [Link].

-

PubMed. Experimental and computational study of hydrolysis and photolysis of antibiotic ceftriaxone: Degradation kinetics, pathways, and toxicity. Retrieved from [Link].

-

National Center for Biotechnology Information. Organophosphorus Compounds at 80: Some Old and New Issues. Retrieved from [Link].

- Google Patents. Process for preparation of o,o-dimethyl phosphoramidothioate and n-(methoxy-methylsulfanylphosphoryl) acetamid. TW202012422A.

-

ResearchGate. Metabolism of Metofluthrin in rats: I. Identification of metabolites. Retrieved from [Link].

- Google Patents. Basic compounds, their preparation and their use. DE3367607D1.

-

PubMed. A chromatographic investigation of morphine metabolism in rats. Confirmation of N-demethylation of morphine and isolation of a new metabolite. Retrieved from [Link].

Sources

- 1. Mechanistic and Other Relevant Data - Some Organophosphate Insecticides and Herbicides - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. neptjournal.com [neptjournal.com]

- 3. sandoz-hu.cms.sandoz.com [sandoz-hu.cms.sandoz.com]

- 4. encyclopedia.com [encyclopedia.com]

- 5. Sandoz - Wikipedia [en.wikipedia.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. echemi.com [echemi.com]

- 8. S-methylation of O,O-dialkyl phosphorodithioic acids: O,O,S-trimethyl phosphorodithioate and phosphorothiolate as metabolites of dimethoate in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Morphothion

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Morphothion, an organophosphate insecticide. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental characteristics of this compound, offering a blend of theoretical knowledge and practical experimental guidance. The guide is structured to provide a deep understanding of the compound's behavior, covering its identity, physicochemical parameters, chemical reactivity, and mechanism of action. Detailed experimental protocols are provided to enable the replication and verification of the presented data, ensuring scientific integrity. Visual aids in the form of tables and diagrams are included to facilitate data interpretation and understanding of complex pathways.

Chemical Identity and Structure

This compound, a member of the organothiophosphate class of insecticides, is chemically designated as O,O-dimethyl S-(morpholinocarbonylmethyl) phosphorodithioate.[1] Its unique structure, featuring a morpholine ring, is central to its chemical and biological properties.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| IUPAC Name | 2-dimethoxyphosphinothioylsulfanyl-1-morpholin-4-ylethanone | [2] |

| CAS Number | 144-41-2 | [2] |

| Chemical Formula | C₈H₁₆NO₄PS₂ | [2] |

| Molecular Weight | 285.3 g/mol | [2] |

| Canonical SMILES | COP(=S)(OC)SCC(=O)N1CCOCC1 | [1] |

| InChI | InChI=1S/C8H₁₆NO₄PS₂/c1-11-14(15,12-2)16-7-8(10)9-3-5-13-6-4-9/h3-7H₂,1-2H₃ | [2] |

| InChIKey | NTHGWXIWFHGPLK-UHFFFAOYSA-N | [1] |

Physicochemical Properties

The physical and chemical properties of this compound dictate its environmental fate, bioavailability, and interaction with biological systems. A thorough understanding of these parameters is crucial for its application and risk assessment.

Physical Properties

This compound is a white crystalline solid under standard conditions.[1] Its key physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Source |

| Physical State | White crystalline solid | [1] |

| Melting Point | 63.5-64 °C | |

| Boiling Point | Decomposes on distillation | |

| Density | Not Determined | |

| Vapor Pressure | Not Determined | |

| Solubility in Water | Not Determined | |

| Solubility in Organic Solvents | Not Determined | |

| LogP (Octanol-Water Partition Coefficient) | 0.8 | [2] |

Chemical Properties

The chemical behavior of this compound is largely influenced by the presence of the phosphorodithioate and morpholine functional groups.

-

Stability: this compound is susceptible to hydrolysis, particularly under alkaline conditions. The ester linkage is the primary site of hydrolytic cleavage. Thermal decomposition may occur at elevated temperatures, leading to the release of toxic fumes containing oxides of nitrogen, phosphorus, and sulfur.

-

Reactivity: The phosphorus atom in this compound is electrophilic and is the target of nucleophilic attack, which is the basis of its mechanism of action as an acetylcholinesterase inhibitor.

Mechanism of Action: Acetylcholinesterase Inhibition

Like other organophosphate insecticides, this compound exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1] AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid. This process terminates the nerve signal at cholinergic synapses.

The inhibition of AChE by this compound is an irreversible process involving the phosphorylation of a serine residue at the active site of the enzyme.[3] This covalent modification renders the enzyme inactive, leading to an accumulation of acetylcholine in the synaptic cleft. The excess acetylcholine results in the continuous stimulation of cholinergic receptors, causing a range of neurotoxic effects, including tremors, convulsions, paralysis, and ultimately, death.[4]

Caption: Mechanism of Acetylcholinesterase Inhibition by this compound.

Synthesis Pathway

The synthesis of this compound typically involves the reaction of a morpholine derivative with a phosphorodithioate compound. A common synthetic route starts with the chloroacetylation of morpholine to produce N-(chloroacetyl)morpholine. This intermediate is then reacted with a salt of O,O-dimethyl phosphorodithioic acid to yield this compound.

Caption: General Synthesis Pathway of this compound.

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the determination of key physicochemical properties of this compound. These protocols are designed to be self-validating and are based on established scientific principles.

Determination of Melting Point

The melting point of a crystalline solid is a fundamental physical property that provides an indication of its purity.

Principle: The melting point is determined by heating a small, finely powdered sample of the substance in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Calibrated thermometer

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[5]

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to introduce a small amount of the solid. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.[6]

-

Initial Rapid Determination: Place the capillary tube in the melting point apparatus. Heat the sample rapidly to obtain an approximate melting point range. This allows for a more precise determination in the subsequent steps.

-

Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Place a new capillary tube with a fresh sample into the apparatus. Heat the sample slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the expected melting point.[6]

-

Observation and Recording: Carefully observe the sample through the magnifying lens. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point of the sample.

-

Replicate Measurements: Repeat the accurate determination at least twice to ensure the reproducibility of the results.

Causality Behind Experimental Choices:

-

Fine Powder: Using a finely powdered sample ensures uniform heat distribution and a more accurate and sharp melting point determination.[5]

-

Slow Heating Rate: A slow heating rate near the melting point allows the temperature of the heating block and the sample to remain in thermal equilibrium, providing a more accurate reading.[6]

-

New Capillary Tube for Each Measurement: Using a fresh sample for each determination is crucial as some compounds may decompose or undergo polymorphic changes upon melting and re-solidifying, which would alter the melting point.

Determination of Solubility

Principle: The solubility is determined by creating a saturated solution of the compound in a specific solvent at a constant temperature. The concentration of the solute in the saturated solution is then measured using a suitable analytical technique. This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 105.[1][7][8][9][10]

Apparatus and Reagents:

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Selected solvents (e.g., water, ethanol, acetone, toluene) of analytical grade

-

This compound standard of known purity

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials containing a known volume (e.g., 10 mL) of each selected solvent. The excess solid ensures that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. A preliminary test can be conducted to determine the optimal equilibration time.[10]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a suitable speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted solutions using a validated HPLC or GC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula: Solubility (g/L) = (Concentration in diluted sample (g/L)) x (Dilution factor)

-

Causality Behind Experimental Choices:

-

Excess Solute: The presence of excess solid ensures that the solution is saturated and that the measured concentration represents the true solubility at that temperature.

-

Constant Temperature: Solubility is highly dependent on temperature. Maintaining a constant temperature is crucial for obtaining accurate and reproducible results.

-

Equilibration Time: Sufficient time is required for the dissolution process to reach equilibrium. Inadequate equilibration time will result in an underestimation of the solubility.[10]

-

Filtration: Filtering the supernatant is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

Validated Analytical Method: The use of a validated and sensitive analytical method, such as HPLC or GC, is necessary for the accurate quantification of the dissolved this compound.

References

-

OECD. (1995). OECD Guideline for the Testing of Chemicals, Test No. 105: Water Solubility. Organisation for Economic Co-operation and Development. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8952, this compound. Retrieved January 13, 2026, from [Link].

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved January 13, 2026, from [Link].

-

Wikipedia. (n.d.). Acetylcholinesterase inhibitor. Retrieved January 13, 2026, from [Link].

-

JoVE. (2023). Anticholinesterase Agents: Poisoning and Treatment. Retrieved January 13, 2026, from [Link].

- Aldridge, W. N., & Reiner, E. (1969). Acetylcholinesterase. Two types of inhibition by an organophosphorus compound: one the formation of phosphorylated enzyme and the other analogous to inhibition by substrate. Biochemical Journal, 115(2), 147–162.

-

EUROLAB. (n.d.). OECD 105 Testing of Chemicals - Standard Test Method for Water Solubility. Retrieved January 13, 2026, from [Link].

-

OECD. (1995). Test No. 105: Water Solubility. OECD Publishing. [Link].

-

University of Hertfordshire. (n.d.). This compound. Agriculture & Environment Research Unit (AERU). Retrieved January 13, 2026, from [Link].

-

OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link].

-

Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved January 13, 2026, from [Link].

-

Pesticide Registration Toolkit. (n.d.). Partition coefficient octanol/water. Retrieved January 13, 2026, from [Link].

-

OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Publishing. [Link].

-

Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved January 13, 2026, from [Link].

-

Wired Chemist. (n.d.). Determination of Melting Point. Retrieved January 13, 2026, from [Link].

-

thinkSRS.com. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved January 13, 2026, from [Link].

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 13, 2026, from [Link].

-

Clarion University. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 13, 2026, from [Link].

-

METTLER TOLEDO. (n.d.). DETERMINATION OF MELTING POINTS. Retrieved January 13, 2026, from [Link].

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 13, 2026, from [Link].

-

ResearchGate. (n.d.). Morphine sulfate release over time from SR tablets in ethanol. Retrieved January 13, 2026, from [Link].

-

PubMed Central (PMC). (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved January 13, 2026, from [Link].

-

PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Retrieved January 13, 2026, from [Link].

-

Journal of Pharmaceutical Sciences. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Retrieved January 13, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8952, this compound. Retrieved January 13, 2026, from [Link].

-

PubMed. (2012). Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. Retrieved January 13, 2026, from [Link].

-

ResearchGate. (2022). (PDF) Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). morphine biosynthesis. Retrieved January 13, 2026, from [Link].

-

Journal of the Chemical Society, Perkin Transactions 2. (1993). Solubility of C60 in a Variety of Solvents. Retrieved January 13, 2026, from [Link].

-

National Institutes of Health. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved January 13, 2026, from [Link].

-

National Institutes of Health. (2018). Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting. Retrieved January 13, 2026, from [Link].

-

MDPI. (2021). Synthesis and Reactions of α-Hydroxyphosphonates. Retrieved January 13, 2026, from [Link].

-

PubMed Central (PMC). (2024). Biochemical synthesis of taxanes from mevalonate. Retrieved January 13, 2026, from [Link].

-

PubMed. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Retrieved January 13, 2026, from [Link].

-

ResearchGate. (n.d.). Solubility mole fraction in ethanol–water. Retrieved January 13, 2026, from [Link].

-

PubMed Central (PMC). (2012). Wybutosine biosynthesis: Structural and mechanistic overview. Retrieved January 13, 2026, from [Link].

-

Wikipedia. (n.d.). Total synthesis of morphine and related alkaloids. Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). Toluene. Retrieved January 13, 2026, from [Link].

-

Kinam Park, Purdue University. (n.d.). SOLUBILITY OF POLYMERS. Retrieved January 13, 2026, from [Link].

-

National Center for Biotechnology Information. (n.d.). Toluene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. Retrieved January 13, 2026, from [Link].

-

Seattle PI. (n.d.). Effects of Acetone on Plastic. Retrieved January 13, 2026, from [Link].

-

PubChem. (n.d.). Acetone. Retrieved January 13, 2026, from [Link].

-

Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Acetone. Retrieved January 13, 2026, from [Link].

Sources

- 1. oecd.org [oecd.org]

- 2. This compound | C8H16NO4PS2 | CID 8952 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]

- 4. Video: Anticholinesterase Agents: Poisoning and Treatment [jove.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. laboratuar.com [laboratuar.com]

- 10. oecd.org [oecd.org]